S-(N-Methylcarbamoyl)glutathione
Overview
Description
S-(N-Methylcarbamoyl)glutathione: is a chemically reactive glutathione conjugate. It is a metabolite of methyl isocyanate and has been isolated from the bile of rats administered methyl isocyanate . This compound is significant due to its potential to carbamoylate nucleophilic amino acids, which can lead to various systemic toxicities .
Scientific Research Applications
Chemistry: : In chemistry, S-(N-Methylcarbamoyl)glutathione is used to study the reactivity of glutathione conjugates and their potential to carbamoylate nucleophilic amino acids .
Biology: : In biological research, this compound is used to investigate the metabolic pathways of methyl isocyanate and its toxicological effects .
Medicine: : In medicine, this compound is studied for its role in the systemic toxicities associated with methyl isocyanate exposure .
Industry: : In the industrial sector, this compound is relevant in the context of occupational safety and health, particularly in industries where methyl isocyanate is used .
Mechanism of Action
Target of Action
S-(N-Methylcarbamoyl)glutathione is a chemically-reactive glutathione conjugate . It primarily targets glutathione and cysteine in the body . Glutathione is a crucial antioxidant in cells, protecting them from damage by reactive oxygen species. Cysteine is an amino acid that plays a significant role in protein synthesis and metabolic functions .
Mode of Action
The compound has the ability to donate an N-methylcarbamoyl moiety to the free -SH group of cysteine . This interaction results in the formation of S-(N-methylcarbamoyl)cysteine . The reverse reaction, i.e., between the cysteine adduct and free glutathione, also takes place readily .
Biochemical Pathways
The compound is involved in the glutathione metabolic pathway . It is formed as a result of the conjugation of methyl isocyanate with glutathione . This conjugation affords a reactive S-linked product which displays the potential to carbamoylate nucleophilic amino acids .
Pharmacokinetics
It has been isolated from the bile of rats administered methyl isocyanate , suggesting that it may undergo biliary excretion
Result of Action
The various systemic toxicities associated with exposure of animals or humans to methyl isocyanate could be due to the release of the isocyanate from its glutathione conjugate . This suggests that this compound may serve as a vehicle for the transport of methyl isocyanate in vivo .
Action Environment
The action of this compound is influenced by the physiological environment. For instance, the compound reacted readily with cysteine in buffered aqueous media (pH 7.4, 37 degrees C) . .
Biochemical Analysis
Biochemical Properties
S-(N-Methylcarbamoyl)glutathione displays the potential to carbamoylate nucleophilic amino acids . It interacts with cysteine in buffered aqueous media . After 2 hours, 42.5% of the substrate existed in the form of S-(N-methylcarbamoyl)cysteine .
Cellular Effects
The systemic toxicities associated with exposure of animals or humans to methyl isocyanate could be due to the release of the isocyanate from its this compound conjugate . This suggests that this compound may influence cell function by acting as a vehicle for the transport of methyl isocyanate in vivo .
Molecular Mechanism
This compound reacts readily with cysteine, donating an N-methylcarbamoyl moiety to the free -SH group of cysteine . The reverse reaction, i.e., between the cysteine adduct and free glutathione, also takes place readily .
Metabolic Pathways
This compound is involved in the conjugation of methyl isocyanate with glutathione in vivo . This process affords a reactive S-linked product .
Transport and Distribution
This compound may serve as a vehicle for the transport of methyl isocyanate in vivo
Preparation Methods
Synthetic Routes and Reaction Conditions: : S-(N-Methylcarbamoyl)glutathione can be synthesized by the conjugation of methyl isocyanate with glutathione in vivo . This reaction occurs readily in buffered aqueous media at pH 7.4 and 37°C . The glutathione adduct reacts with cysteine to form S-(N-Methylcarbamoyl)cysteine .
Industrial Production Methods: the synthesis typically involves the use of methyl isocyanate and glutathione under controlled conditions to ensure the formation of the desired product .
Chemical Reactions Analysis
Types of Reactions: : S-(N-Methylcarbamoyl)glutathione undergoes carbamoylation reactions, where it donates an N-methylcarbamoyl moiety to nucleophilic amino acids . This compound can also participate in substitution reactions with cysteine .
Common Reagents and Conditions: : The common reagents used in the reactions involving this compound include methyl isocyanate and glutathione . The reactions typically occur in buffered aqueous media at physiological pH and temperature .
Major Products: : The major products formed from the reactions of this compound include S-(N-Methylcarbamoyl)cysteine and other carbamoylated amino acids .
Comparison with Similar Compounds
Similar Compounds: : Similar compounds include other glutathione conjugates such as S-(N-Hydroxy-N-methylcarbamoyl)glutathione and other carbamoylated amino acids .
Uniqueness: : S-(N-Methylcarbamoyl)glutathione is unique due to its high reactivity and potential to carbamoylate nucleophilic amino acids, leading to systemic toxicities . This distinguishes it from other glutathione conjugates that may not exhibit the same level of reactivity or toxicological effects .
Properties
IUPAC Name |
(2S)-2-amino-5-[[(2R)-1-(carboxymethylamino)-3-(methylcarbamoylsulfanyl)-1-oxopropan-2-yl]amino]-5-oxopentanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N4O7S/c1-14-12(23)24-5-7(10(20)15-4-9(18)19)16-8(17)3-2-6(13)11(21)22/h6-7H,2-5,13H2,1H3,(H,14,23)(H,15,20)(H,16,17)(H,18,19)(H,21,22)/t6-,7-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ROWIKVIWEBGFSY-BQBZGAKWSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)SCC(C(=O)NCC(=O)O)NC(=O)CCC(C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CNC(=O)SC[C@@H](C(=O)NCC(=O)O)NC(=O)CC[C@@H](C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20N4O7S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90191537 | |
Record name | S-(N-Methylcarbamoyl)glutathione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90191537 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
364.38 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
38126-73-7 | |
Record name | S-(N-Methylcarbamoyl)glutathione | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038126737 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | S-(N-Methylcarbamoyl)glutathione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90191537 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | S-(N-METHYLCARBAMOYL)GLUTATHIONE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FH7D8R2R6E | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How is S-(N-methylcarbamoyl)glutathione formed in vivo?
A1: SMG is formed through a metabolic pathway involving cytochrome P450 2E1 (CYP2E1) [, ]. This enzyme catalyzes the oxidation of NMF and DMF, leading to the formation of reactive intermediates. These intermediates, proposed to be N-alkyl isocyanates, react with glutathione to yield SMG. Studies using deuterated isotopomers of DMF, as well as specific inhibitors and inducers of CYP2E1, have confirmed the involvement of this enzyme in SMG formation [, ].
Q2: Why is this compound considered a toxic metabolite?
A2: SMG is considered a reactive carbamoylating agent []. This means it can transfer its N-methylcarbamoyl group to nucleophilic sites on proteins and peptides []. This carbamoylation process can disrupt protein structure and function, potentially leading to cellular damage and toxicity.
Q3: What evidence supports the carbamoylating activity of this compound?
A3: In vitro studies have demonstrated that SMG can covalently modify peptides and proteins []. For instance, incubation of SMG with bovine serum albumin (BSA) resulted in the covalent binding of radiolabeled SMG to the protein []. Importantly, this binding was not prevented by blocking the free thiol group on BSA, suggesting SMG can modify other amino acid residues besides cysteine.
Q4: What analytical techniques are used to identify and quantify this compound?
A4: Early identification of SMG relied on techniques like fast atom bombardment mass spectrometry (FAB-MS) [, ]. Further advancements led to the use of liquid chromatography coupled with thermospray mass spectrometry (LC/TSP-MS) for the identification and quantification of SMG and its cysteine analogue, SMC []. These techniques allow for sensitive detection and structural characterization of these metabolites in biological samples.
Q5: How does deuterium substitution in N-methylformamide affect its toxicity and metabolism?
A5: Replacing the formyl hydrogen in NMF with deuterium significantly reduces its hepatotoxicity in mice []. This protective effect is attributed to a large kinetic isotope effect observed during the metabolism of deuterated NMF [, ]. This suggests that the rate-limiting step in NMF bioactivation, likely the formyl oxidation catalyzed by CYP2E1, is significantly slowed down by deuterium substitution, thus decreasing the formation of toxic metabolites like SMG.
Q6: Does depletion of glutathione exacerbate the toxicity of N-methylformamide?
A6: Yes, depleting glutathione levels, either chemically with buthionine sulfoximine (BSO) or through NMF metabolism itself, exacerbates NMF cytotoxicity in isolated mouse hepatocytes []. This observation further supports the role of glutathione conjugation as a detoxification pathway for reactive intermediates formed during NMF metabolism.
Q7: Is there evidence of this compound formation in humans exposed to N,N-dimethylformamide?
A7: While direct evidence from human exposure studies is limited, the metabolic pathways leading to SMG formation are conserved across species, including humans [, ]. In vitro studies using human liver microsomes have shown that DMF is metabolized to HMMF, a precursor to SMG, and that this metabolism is catalyzed by CYP2E1, the same enzyme responsible for SMG formation from NMF [, ]. This suggests that SMG formation is a plausible metabolic pathway for DMF in humans.
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